
Methyl 6-formyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-formyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate is a heterocyclic compound with the molecular formula C7H9NO4. It is characterized by the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 6-formyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Methyl 6-carboxy-3,4-dihydro-2H-1,2-oxazine-4-carboxylate.
Reduction: Methyl 6-hydroxymethyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate.
Substitution: Various substituted oxazine derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 6-formyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 6-formyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazine ring can also interact with biological membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
Methyl 6-hydroxymethyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 6-carboxy-3,4-dihydro-2H-1,2-oxazine-4-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
Methyl 6-formyl-3,4-dihydro-2H-1,2-oxazine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of new chemical entities and therapeutic agents .
特性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-11-7(10)5-2-6(4-9)12-8-3-5/h2,4-5,8H,3H2,1H3 |
InChIキー |
KOXSZVDDHFTCHN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CNOC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


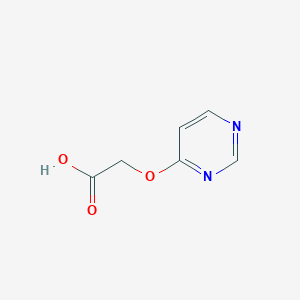

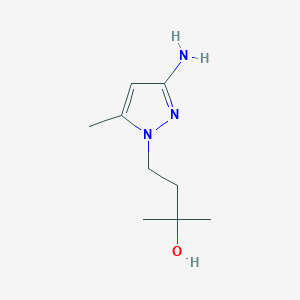


![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
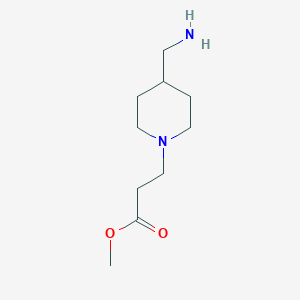

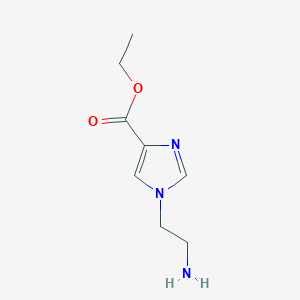
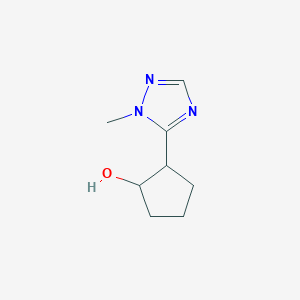

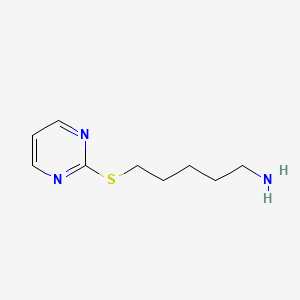
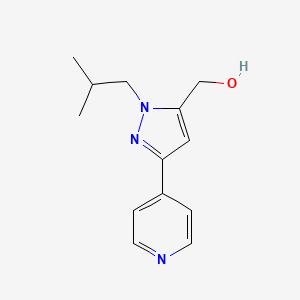
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
